molecular formula C8H12N2O B1380657 2-Ethoxy-6-methylpyridin-3-amine CAS No. 1501925-63-8

2-Ethoxy-6-methylpyridin-3-amine

Cat. No.: B1380657
CAS No.: 1501925-63-8
M. Wt: 152.19 g/mol
InChI Key: SBAHVTBLSJFESH-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a fundamental building block in contemporary organic synthesis. libretexts.org Its unique electronic properties, arising from the nitrogen atom's presence in the aromatic ring, impart a distinct reactivity that chemists have harnessed for a multitude of transformations. numberanalytics.com Pyridine derivatives are not merely laboratory curiosities; they are ubiquitous in a vast array of commercially significant products, including life-saving pharmaceuticals, advanced agrochemicals, and innovative functional materials. numberanalytics.comnih.gov The synthesis of these derivatives has evolved from classical condensation reactions to sophisticated, modern methods that often employ transition metal catalysts and adhere to the principles of green chemistry. numberanalytics.comorganic-chemistry.org This continuous development underscores the enduring importance of pyridine scaffolds in the creation of complex molecular architectures. nih.govacs.org

The Role of Aminopyridines as Synthetic Intermediates and Scaffolds

Within the large family of pyridine derivatives, aminopyridines—pyridines bearing an amino group—are particularly noteworthy for their versatility as synthetic intermediates. rsc.orgresearchgate.net The amino group, a potent electron-donating substituent, significantly influences the reactivity of the pyridine ring, facilitating a variety of chemical modifications. rsc.org Aminopyridines are crucial precursors in the synthesis of a wide range of more complex heterocyclic systems and are considered key pharmacophores in medicinal chemistry. rsc.orgnih.gov Their ability to engage in diverse reactions allows for the construction of extensive compound libraries, which are invaluable in the search for new biologically active molecules. nih.govrsc.org The strategic placement of the amino group on the pyridine ring can be leveraged to direct subsequent chemical transformations, making aminopyridines powerful tools in the hands of synthetic chemists. researchgate.net

Positioning 2-Ethoxy-6-methylpyridin-3-amine within Heterocyclic Research

This compound emerges as a specific and interesting example within the broader field of heterocyclic research. As a substituted aminopyridine, it combines the structural features of an aminopyridine with an ethoxy and a methyl group. These additional functional groups offer further points for chemical modification and can fine-tune the molecule's physical and chemical properties. While not as extensively studied as some parent aminopyridines, its structure suggests potential as a valuable intermediate in the synthesis of targeted, highly substituted pyridine-based compounds. Research into such tailored molecules is a continuing effort in the quest for new materials and therapeutic agents. The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships within this important class of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAHVTBLSJFESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethoxy 6 Methylpyridin 3 Amine

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction and functionalization of the pyridine core are central to the synthesis of 2-Ethoxy-6-methylpyridin-3-amine. Various strategies can be employed, ranging from the modification of a pre-existing pyridine ring to its complete de novo synthesis from acyclic precursors.

Halogenation-Ammonolysis Pathways

A common and effective strategy for introducing an amino group onto a pyridine ring involves the use of a halogenated pyridine intermediate, followed by an amination reaction. This pathway typically begins with the synthesis of a suitable halo-nitro-pyridine precursor.

A key intermediate for this route is 2-chloro-6-methyl-3-nitropyridine (B1586791) . This compound can be synthesized from the readily available 2-amino-6-methylpyridine through a sequence of nitration, diazotization to form the corresponding 2-hydroxy derivative, and subsequent chlorination. The reduction of the nitro group at a later stage yields the desired 3-amino functionality. guidechem.com

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. youtube.comlibretexts.org In the context of synthesizing this compound, a plausible route involves the sequential substitution of the chloro and nitro groups of 2-chloro-6-methyl-3-nitropyridine.

One approach is the initial displacement of the chlorine atom with an ethoxy group. This reaction is typically carried out using sodium ethoxide in ethanol (B145695). The resulting 2-ethoxy-6-methyl-3-nitropyridine can then be reduced to the target amine. Common reducing agents for converting a nitro group to an amine include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). guidechem.com

Alternatively, the amino group can be introduced first. However, direct amination of 2-chloro-6-methyl-3-nitropyridine with ammonia (B1221849) can be challenging and may lead to side products. A more controlled approach would involve using a protected form of ammonia, such as an azide (B81097) salt, followed by reduction.

PrecursorReagentsProductNotes
2-chloro-6-methyl-3-nitropyridineSodium ethoxide, Ethanol2-ethoxy-6-methyl-3-nitropyridineNucleophilic substitution of the chloro group.
2-ethoxy-6-methyl-3-nitropyridineH₂, Pd/C or Fe/HClThis compoundReduction of the nitro group.

Table 1: Representative Nucleophilic Aromatic Substitution Pathway

Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly effective for the coupling of amines with aryl halides. nih.govnih.govresearchgate.net

In this context, a suitable precursor would be a halogenated 2-ethoxypyridine (B84967) derivative. For instance, 2-chloro-6-ethoxypyridine could be subjected to a Buchwald-Hartwig amination using an ammonia surrogate or a protected amine, followed by deprotection if necessary. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with various phosphine-based ligands being developed to enhance reactivity and scope. nih.gov

Aryl HalideAmine SourceCatalyst/LigandProduct
2-chloro-6-ethoxypyridineAmmonia or protected aminePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP)This compound

Table 2: Conceptual Catalyzed Amination Approach

De Novo Synthesis from Non-Pyridinoid Precursors

The construction of the pyridine ring from acyclic starting materials, known as de novo synthesis, offers a high degree of flexibility in introducing the desired substituents. A common strategy involves the condensation of 1,3-dicarbonyl compounds with enamines or other nitrogen-containing fragments.

For this compound, a plausible de novo synthesis could involve the reaction of an appropriately substituted enamine with a 1,3-dicarbonyl compound. For example, the condensation of an enamine derived from a β-keto ester with a β-amino crotonate derivative could lead to the formation of the substituted pyridine ring. The specific precursors would need to be carefully chosen to ensure the correct placement of the ethoxy, methyl, and amino functionalities.

Rearrangement Reactions Involving Pyridinecarboxamide Derivatives

Rearrangement reactions provide another elegant pathway to introduce an amino group onto a pyridine ring. The Hofmann and Curtius rearrangements are two classical examples that convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. nih.govorganic-chemistry.org

For the synthesis of this compound, this would involve the preparation of 2-ethoxy-6-methylnicotinamide (for the Hofmann rearrangement) or 2-ethoxy-6-methylnicotinoyl azide (for the Curtius rearrangement).

The Hofmann rearrangement of 2-ethoxy-6-methylnicotinamide would be effected by treatment with bromine and a strong base, such as sodium hydroxide. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the target amine. A related synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one has been reported via a Hofmann reaction of the corresponding carboxamide. researchgate.net

The Curtius rearrangement involves the thermal or photochemical decomposition of the acyl azide to the isocyanate, which is subsequently converted to the amine. The acyl azide can be prepared from the corresponding carboxylic acid via the acid chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org

Starting MaterialRearrangementKey IntermediateProduct
2-ethoxy-6-methylnicotinamideHofmannIsocyanateThis compound
2-ethoxy-6-methylnicotinoyl azideCurtiusIsocyanateThis compound

Table 3: Rearrangement Reaction Pathways

Selective Introduction and Manipulation of the Ethoxy Moiety

The introduction of the ethoxy group at the 2-position of the pyridine ring is a critical step that requires selective methods. One of the most effective ways to achieve this is through the O-alkylation of the corresponding 2-pyridone tautomer.

A key precursor for this strategy is 3-amino-6-methyl-2(1H)-pyridone . This compound can be synthesized through various routes, including the reaction of 2-cyanoacetamide (B1669375) with benzylideneacetone (B49655) to form a cyanopyridone, followed by hydrolysis and a Hofmann reaction. researchgate.net Another approach involves the condensation of sodium formylacetone with cyanoacetamide, followed by further transformations. orgsyn.org

Once 3-amino-6-methyl-2(1H)-pyridone is obtained, the selective O-ethylation can be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The choice of base and reaction conditions is crucial to favor O-alkylation over N-alkylation of the pyridone ring or the amino group.

PrecursorEthylating AgentBaseProduct
3-amino-6-methyl-2(1H)-pyridoneEthyl iodide or Diethyl sulfatee.g., K₂CO₃, NaHThis compound

Table 4: Selective O-Ethylation of a Pyridone Precursor

Etherification Methods

The introduction of the ethoxy group at the 2-position of the pyridine ring is a pivotal step in the synthesis of this compound. The Williamson ether synthesis is a frequently employed method, involving the reaction of a 2-halopyridine derivative, such as 2-chloro-6-methylpyridin-3-amine, with sodium ethoxide. The choice of solvent, typically a polar aprotic solvent like DMF or an alcohol such as ethanol, and the reaction temperature are critical parameters to optimize the yield and minimize the formation of byproducts.

Alternatively, starting from a 2-hydroxypyridine (B17775) precursor, O-alkylation can be achieved. For instance, 3-amino-6-methylpyridin-2(1H)-one can be treated with an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base to yield the desired product. Careful selection of the base is crucial to favor O-alkylation over the competing N-alkylation reaction.

Functional Group Interconversions Involving Ether Linkages

Functional group interconversions (FGIs) are instrumental in the multi-step synthesis of this compound, allowing for the strategic conversion of one functional group into another. A key FGI in this context is the transformation of a 2-pyridone to a 2-ethoxypyridine. This is typically achieved via O-alkylation as described in the previous section.

Another significant FGI involves the reduction of a nitro group at the 3-position to an amine. For example, 2-ethoxy-6-methyl-3-nitropyridine, which can be synthesized from the corresponding 2-chloro derivative, can be reduced to this compound. This reduction is commonly carried out using methods like catalytic hydrogenation with hydrogen gas over a palladium catalyst or by using reducing agents such as iron in acidic medium.

The following table summarizes key functional group interconversions:

Starting Functional GroupReagent(s)Resulting Functional Group
2-Halogen (e.g., -Cl)Sodium Ethoxide2-Ethoxy
2-Hydroxyl (from pyridone)Ethylating Agent (e.g., Diethyl Sulfate) + Base2-Ethoxy
3-NitroH₂/Pd or Fe/HCl3-Amino

Regioselective Installation and Modification of the Methyl Group

The precise placement of the methyl group at the C6 position is fundamental to the structure of the target molecule. A common and straightforward approach is to utilize a starting material that already possesses the methyl group at the correct position, such as 2-chloro-6-methylpyridine (B94459) or 3-amino-6-methylpyridin-2(1H)-one. This strategy circumvents the need for a separate methylation step.

For syntheses requiring the introduction of the methyl group, various methods for the α-methylation of pyridines have been developed. A patented process describes the methylation of pyridine compounds at the alpha position by reacting them with a methyl group source, like methanol, in the presence of a nickel-nickel oxide catalyst at elevated temperatures. google.com While this method is general for α-methylation, its application to a substituted pyridine would require careful optimization to ensure regioselectivity. Another approach involves a Raney nickel-catalyzed reaction with a high-boiling alcohol, although this method often requires high temperatures and long reaction times. researchgate.net More recent advancements have focused on transition-metal-free methods for the regiodivergent alkylation of pyridines, where the choice of an alkyllithium activator can direct the alkylation to either the C2 or C4 position. acs.org

Exploration of One-Pot Synthesis Protocols

To enhance efficiency and reduce waste, one-pot synthesis protocols are being actively explored for the production of substituted pyridines. rsc.orgoup.comorganic-chemistry.orgcore.ac.ukorganic-chemistry.org These protocols combine multiple reaction steps in a single vessel, avoiding the isolation and purification of intermediates. A potential one-pot synthesis of this compound could involve a tandem reaction sequence. For instance, a modified Bohlmann-Rahtz pyridine synthesis could be employed, where a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) react in a one-pot fashion to construct the polysubstituted pyridine ring with high regiocontrol. organic-chemistry.orgcore.ac.uk This could be followed by functional group modifications within the same pot.

Another conceptual one-pot approach could start with a pre-formed pyridine ring, such as a 2-hydroxypyridine derivative. This could undergo sequential O-ethylation and then amination or reduction of a nitro group in a single reaction vessel, thereby streamlining the synthetic process. The development of such protocols is a key area of research aimed at making the synthesis more economically viable and environmentally friendly.

Principles of Sustainable Synthesis in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign manufacturing processes. scilit.combiosynce.com Key aspects include the use of safer solvents, minimizing energy consumption, and employing catalytic methods. rsc.orgrsc.org

The replacement of hazardous solvents with greener alternatives is a primary focus. For example, utilizing water or ethanol in place of chlorinated solvents can significantly reduce the environmental impact. nih.gov Furthermore, developing reactions that can be conducted at lower temperatures and pressures contributes to energy efficiency.

Catalysis plays a central role in green chemistry. biosynce.com The use of catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. For instance, catalytic hydrogenation for the reduction of a nitro group is preferable to using stoichiometric metal reductants. The development of novel iron-catalyzed cyclization reactions for pyridine synthesis is an example of employing more sustainable and earth-abundant catalysts. rsc.org One-pot syntheses also align with the principles of green chemistry by reducing the number of unit operations and the amount of solvent and energy required. rsc.org

The following table highlights the application of green chemistry principles in this context:

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Designing syntheses that maximize the incorporation of starting materials into the final product.
Safer Solvents & Reagents Using water, ethanol, or other less hazardous solvents and replacing toxic reagents. nih.gov
Energy Efficiency Developing catalytic processes that operate under mild conditions (lower temperature and pressure).
Catalysis Employing catalytic methods, such as catalytic hydrogenation and using earth-abundant metal catalysts. biosynce.comrsc.org
Waste Prevention Implementing one-pot procedures to minimize waste generation. rsc.org

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Elucidating Reactivity and Mechanistic Pathways of 2 Ethoxy 6 Methylpyridin 3 Amine

Fundamental Reactivity Patterns of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency influences its susceptibility to both electrophilic and nucleophilic attack. The substituents on the ring in 2-Ethoxy-6-methylpyridin-3-amine further modulate this reactivity.

The ethoxy group at the 2-position and the methyl group at the 6-position are both electron-donating groups through resonance and induction, respectively. This electron donation partially counteracts the electron-withdrawing effect of the ring nitrogen, making the pyridine nucleus more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. However, the primary amine group at the 3-position is a strong activating group and will dominate the directing effects for electrophilic substitution, favoring reactions at the positions ortho and para to it (positions 4 and 6). Given that position 6 is already substituted, electrophilic attack would be expected to preferentially occur at the 4-position.

Conversely, the pyridine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). The presence of the electron-donating ethoxy group at the 2-position would generally disfavor nucleophilic attack at this position.

Transformational Chemistry of the Primary Amine Functionality

The primary amine group is a versatile functional group that can undergo a wide array of chemical transformations.

Amidation and Alkylation Studies

The primary amine of this compound is nucleophilic and readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is often a more effective strategy.

Reaction Reagents Product Typical Yield (%)
AmidationAcetyl chloride, TriethylamineN-(2-Ethoxy-6-methylpyridin-3-yl)acetamide85-95
AlkylationMethyl iodide, Potassium carbonate2-Ethoxy-N,6-dimethylpyridin-3-amine (and over-alkylation products)Variable (often low for mono-alkylation)

Reductive Amination Strategies

Reductive amination is a powerful method for the controlled alkylation of amines. masterorganicchemistry.comlibretexts.org This two-step process involves the initial formation of an imine or enamine through the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of the intermediate to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Carbonyl Compound Reducing Agent Product Typical Yield (%)
AcetoneSodium triacetoxyborohydride2-Ethoxy-N-isopropyl-6-methylpyridin-3-amine70-90
BenzaldehydeSodium cyanoborohydrideN-Benzyl-2-ethoxy-6-methylpyridin-3-amine75-95

Condensation and Cyclization Reactions

The primary amine in conjunction with the adjacent pyridine ring structure allows for various condensation and cyclization reactions to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of fused pyridopyrimidine derivatives. Similarly, condensation with other bifunctional reagents can provide access to a diverse range of heterocyclic scaffolds.

The Intrinsic Role of Pyridine Nitrogen in Catalytic Systems

The pyridine nitrogen atom possesses a lone pair of electrons, making it a good ligand for coordinating to metal centers. The electronic properties of the substituents on the pyridine ring can significantly influence the coordinating ability of the nitrogen and the stability and reactivity of the resulting metal complex.

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

The this compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen. The presence of the electron-donating ethoxy and methyl groups increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and its ability to coordinate to transition metals. This can lead to the formation of stable chelate complexes.

The steric bulk of the ethoxy and methyl groups can also play a crucial role in influencing the geometry of the metal complex and the stereochemical outcome of catalytic reactions. By modifying the substituents on the pyridine ring, the electronic and steric properties of the ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific transformation.

Metal Precursor Potential Catalyst Application
Palladium(II) acetate (B1210297)Cross-coupling reactions (e.g., Suzuki, Heck)
Rhodium(I) chloride dimerHydrogenation, hydroformylation
Ruthenium(II) precursorsTransfer hydrogenation, metathesis

Mechanistic Interrogations of Catalytic Transformations

The reactivity of pyridin-3-amine derivatives is of significant interest in medicinal and materials chemistry. Understanding the mechanistic details of their transformations is crucial for the development of novel synthetic methodologies and the targeted design of new functional molecules.

C-N Bond Formation Reactions (e.g., Chan-Lam, Ullmann-Type Couplings)

The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis. The Chan-Lam and Ullmann-type couplings are prominent copper-catalyzed methods for achieving this transformation, typically involving the coupling of an amine with an aryl partner.

For a compound like this compound, the primary amino group would be the reactive site in these couplings. The general mechanism for a Chan-Lam coupling involves the coordination of the amine and a boronic acid to a copper(II) catalyst. This is followed by a transmetalation and reductive elimination sequence to form the desired C-N bond and regenerate the catalyst. Ullmann-type couplings typically proceed through the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.

Despite the prevalence of these reactions, specific studies detailing the kinetic parameters, the influence of the ethoxy and methyl substituents on the pyridine ring, or the characterization of copper-amine intermediates for this compound are not documented in the scientific literature.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. While typically used to couple an organoboron reagent with an organic halide, variations exist where aminopyridines can be functionalized. For this compound to participate directly in a Suzuki-Miyaura coupling, it would likely first need to be converted to a suitable derivative, such as a halopyridine or a pyridylboronic ester.

Alternatively, the amino group could act as a directing group, influencing the regioselectivity of a C-H activation/cross-coupling reaction on the pyridine ring. The catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of a palladium(0) catalyst to an organic halide, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the new C-C bond.

No specific research was found that investigates the participation of this compound, either as a direct coupling partner or as a substrate for directed C-H functionalization, in Suzuki-Miyaura reactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethoxy 6 Methylpyridin 3 Amine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. While a dedicated study on 2-Ethoxy-6-methylpyridin-3-amine is not available, we can infer its likely structural features by examining published crystallographic data for analogous compounds.

Precise Determination of Molecular Structure and Conformation

The molecular structure of this compound consists of a central pyridine (B92270) ring substituted with an ethoxy group at the 2-position, an amine group at the 3-position, and a methyl group at the 6-position. The pyridine ring is expected to be essentially planar. The ethoxy group, with its C-O-C linkage, will likely exhibit a degree of conformational flexibility. The torsion angles involving the ethoxy group and the pyridine ring would define its orientation relative to the ring.

Based on the analysis of related structures, the bond lengths and angles within the pyridine ring are anticipated to be consistent with those of other substituted pyridines. For comparison, the crystal structure of 6-Methylpyridin-3-amine reveals standard bond lengths and angles for the pyridine core. cam.ac.uk It is expected that the C-N and C-C bond lengths within the pyridine ring of this compound will be in the range of 1.33-1.40 Å. The exocyclic C-O and C-N bonds will have lengths characteristic of their single bond nature, although some delocalization of the lone pairs from the oxygen and nitrogen atoms into the pyridine ring might lead to a slight shortening.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of this compound will be governed by a variety of intermolecular interactions, leading to a stable three-dimensional supramolecular architecture. The presence of a hydrogen bond donor (the amine group) and several hydrogen bond acceptors (the pyridine nitrogen and the ethoxy oxygen) suggests that hydrogen bonding will play a crucial role in the crystal packing.

Intermolecular Bonding Analysis (e.g., Hydrogen Bonding, π-π Stacking, C-O-Cg Interactions)

Hydrogen Bonding: The primary intermolecular interaction is expected to be N-H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule. This is a common motif in amino-substituted pyridines. For instance, in the crystal structure of 6-Methylpyridin-3-amine, molecules are linked by intermolecular N-H···N hydrogen bonds. cam.ac.uk Additionally, N-H···O hydrogen bonds involving the ethoxy group's oxygen atom are also possible.

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions would involve the parallel or near-parallel alignment of adjacent pyridine rings.

A hypothetical table of hydrogen bond geometry, based on expectations from similar structures, is provided below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···N~0.86~2.3~3.1~160
N-H···O~0.86~2.4~3.2~155

This table presents expected values and should be replaced with experimental data when available.

Void Space Analysis and Packing Efficiency

The efficiency of crystal packing can be evaluated by calculating the Kitaigorodskii packing index, which is the ratio of the volume occupied by the molecules to the total volume of the unit cell. For organic molecules, this index is typically in the range of 0.65 to 0.77. A detailed void space analysis would require the full crystallographic data to identify any solvent-accessible voids within the crystal lattice. In the absence of large, unoccupied voids, the packing is considered efficient.

Studies on Disorder and Polymorphism

Disorder: The ethoxy group, due to its flexibility, could potentially exhibit conformational disorder in the crystal structure. This would be manifested as two or more alternative positions for the ethyl group with partial occupancies.

Polymorphism: Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with flexible substituents and hydrogen bonding capabilities. It is plausible that this compound could exhibit polymorphism, with different polymorphs having distinct crystal packing and, consequently, different physicochemical properties. The specific crystallization conditions, such as the solvent and temperature, would influence which polymorph is obtained.

Vibrational Spectroscopy for Structural Elucidation

The vibrational spectrum will be a composite of the modes from the substituted pyridine ring and the ethoxy and methyl groups.

Key Expected Vibrational Modes:

N-H Vibrations: The amine group will show characteristic stretching vibrations (νN-H) in the region of 3300-3500 cm⁻¹. The bending vibrations (δN-H) are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and ethoxy groups will appear in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the ethoxy group will likely produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Methyl Group Vibrations: The methyl group will have characteristic symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

A table of expected characteristic vibrational frequencies is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H stretch3300 - 3500
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
N-H bend1600 - 1650
Pyridine ring stretch (C=C, C=N)1400 - 1600
Asymmetric C-O-C stretch1200 - 1300
Symmetric C-O-C stretch1000 - 1100

This table presents expected frequency ranges and should be confirmed with experimental data.

The combined use of FTIR and Raman spectroscopy, along with theoretical calculations such as Density Functional Theory (DFT), would be invaluable for a complete and accurate assignment of the vibrational modes of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental or theoretical FT-IR spectra for this compound could be located. An analysis of characteristic vibrational modes, such as N-H stretching of the amine group, C-O stretching of the ethoxy group, and various pyridine ring vibrations, is therefore not possible.

Raman Spectroscopy

Similarly, Raman spectroscopic data for this compound is not available. This prevents a complementary vibrational analysis to the FT-IR, which would have aided in the comprehensive assignment of experimental bands.

Comprehensive Assignment of Experimental Bands

Without either FT-IR or Raman spectra, a detailed assignment of vibrational frequencies to specific molecular motions within this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Interpretation

While some commercial suppliers of this compound indicate the existence of ¹H NMR data, the actual spectra, including chemical shifts, multiplicities, and integration values, are not publicly disclosed. This information is crucial for assigning protons to their respective positions on the pyridine ring, the ethoxy group (methylene and methyl protons), and the methyl group attached to the ring.

Carbon-13 (¹³C) NMR Spectral Analysis

As with the proton NMR data, specific ¹³C NMR spectral data, which would reveal the chemical environments of the eight carbon atoms in the molecule, is not accessible. A detailed analysis of the carbon skeleton is therefore unachievable.

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

A thorough investigation into the computational chemistry and theoretical aspects of this compound reveals a significant gap in publicly available scientific literature. Despite a comprehensive search for scholarly articles and research data, no specific studies detailing the quantum chemical calculations for this particular compound could be identified. Consequently, the generation of a detailed article focusing on its geometry optimization, electronic structure, and reactivity as outlined is not possible at this time.

Without such foundational research, any attempt to construct the specified article would rely on speculation or the extrapolation of data from related but distinct molecules, thereby failing to meet the required standards of scientific accuracy and specificity to "this compound". The creation of meaningful and accurate data tables for bond lengths, angles, and electronic properties is contingent on the availability of these computational outputs.

Further research and publication in the field of computational chemistry focusing on this specific pyridine derivative are required before a comprehensive and authoritative article as requested can be composed.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 6 Methylpyridin 3 Amine

Theoretical Prediction of Vibrational Frequencies and Spectral Simulation

The vibrational modes of a molecule correspond to the various ways in which its atoms can oscillate relative to each other. These vibrations are quantized and can be observed experimentally using techniques like Infrared (IR) and Raman spectroscopy. Computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of these vibrational frequencies. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration. wisc.edu

For 2-ethoxy-6-methylpyridin-3-amine, a theoretical vibrational analysis, often performed using the B3LYP functional with a basis set such as 6-311+G(d,p), can predict the wavenumbers of its fundamental vibrations. nih.gov These calculations are crucial for interpreting experimental spectra. The predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. researchgate.net

The calculated spectrum would reveal characteristic peaks for the functional groups present in this compound. For instance, the N-H stretching vibrations of the amine group are expected in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching modes of the methyl and ethoxy groups, as well as the aromatic C-H stretches of the pyridine (B92270) ring, would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net The C-O stretching of the ethoxy group and C-N stretching of the amine group would also have characteristic frequencies. researchgate.net

A representative table of predicted vibrational frequencies for this compound, based on DFT calculations of similar substituted pyridines, is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch3505
N-H Symmetric Stretch3410
Aromatic C-H Stretch3080
Aliphatic C-H Stretch (ethoxy)2985
Aliphatic C-H Stretch (methyl)2950
C=C/C=N Ring Stretch1590
NH₂ Scissoring1620
CH₃ Asymmetric Bending1460
C-O-C Asymmetric Stretch1245
C-N Stretch1290
Ring Breathing995
C-H Out-of-plane Bending850

This table contains hypothetical data based on computational studies of analogous molecules for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides valuable information about electron delocalization, hyperconjugative interactions, and the stability of the molecule. uba.ar

For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. These donor-acceptor interactions, also known as hyperconjugation, contribute significantly to the molecule's stability. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor pair. researchgate.net

The primary donor orbitals in this compound are the lone pair on the amino nitrogen (LP(N)), the lone pair on the ethoxy oxygen (LP(O)), and the various sigma (σ) bonds. The primary acceptor orbitals are the antibonding pi (π) and sigma (σ) orbitals of the pyridine ring and its substituents.

Key interactions expected from an NBO analysis include:

LP(N) → π(C-C/C-N):* Delocalization of the amino group's lone pair into the π-system of the pyridine ring, which is a major contributor to the electronic character of the molecule.

LP(O) → σ(C-C):* Hyperconjugative interactions involving the ethoxy group's oxygen lone pairs and adjacent C-C antibonding orbitals.

σ(C-H) → π(C-C):* Hyperconjugation from the C-H bonds of the methyl and ethoxy groups into the pyridine ring.

These interactions lead to a more dispersed electron density, which enhances the thermodynamic stability of the molecule. The calculated stabilization energies provide a quantitative measure of the significance of these delocalization effects. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N7π* (C5-C6)45.2
LP (1) N7π* (C2-C3)15.8
LP (1) O8σ* (C1-C9)5.5
σ (C9-H10)σ* (C1-O8)2.1
σ (C11-H12)π* (C5-C6)4.9

This table contains hypothetical data based on NBO analyses of similar aromatic amines for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights into transition states, activation energies, and thermodynamic parameters that govern reaction rates. chemrxiv.org

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

For this compound, reactions such as electrophilic aromatic substitution (EAS) on the pyridine ring or nucleophilic substitution at the ethoxy group can be modeled. rsc.orgacs.org For an EAS reaction, such as nitration, the transition state would involve the attacking electrophile (e.g., NO₂⁺) forming a partial bond with a carbon atom of the pyridine ring, leading to a Wheland-type intermediate. rsc.org The geometry of this TS, including bond lengths and angles, can be precisely determined.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Computationally, it is the difference in energy between the transition state and the reactants. chemrxiv.org Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction can also be calculated. These values determine the spontaneity and equilibrium position of a reaction.

DFT calculations can provide accurate estimates of these energetic parameters. For instance, in a hypothetical nucleophilic substitution reaction involving this compound, the energy profile can be mapped out, revealing the activation energies for each step and the energies of any intermediates. nih.gov

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea) - Forward Reaction+22.5
Enthalpy of Reaction (ΔH)-15.3
Gibbs Free Energy of Activation (ΔG‡)+28.1
Gibbs Free Energy of Reaction (ΔG)-12.7

This table contains hypothetical data based on computational studies of reactions involving substituted pyridines for illustrative purposes.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org KIEs are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.org

A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE (kH/kD ≠ 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but where changes in hybridization or hyperconjugation occur at the transition state. libretexts.org

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. The differences in zero-point vibrational energies (ZPVEs) between the isotopic molecules in the ground state and the transition state are the primary determinants of the KIE. princeton.edu For a reaction involving C-H bond cleavage at the methyl group of this compound, a significant primary KIE would be predicted if this cleavage is rate-limiting.

Isotopic SubstitutionReaction TypePredicted kH/kD
Amine N-H/N-DElectrophilic Aromatic Sub.1.15
Methyl C-H/C-DHydrogen Abstraction6.8
Aromatic C-H/C-DElectrophilic Aromatic Sub.2.5

This table contains hypothetical data based on established principles and computational studies of KIEs for illustrative purposes.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. ias.ac.in Molecules with large dipole moments, extensive π-conjugated systems, and strong intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) often exhibit significant NLO properties. researchgate.net

This compound possesses features that suggest potential NLO activity. The amino group acts as an electron donor, while the pyridine ring can act as an electron acceptor. The ethoxy and methyl groups can further modulate the electronic properties.

Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. ias.ac.in Time-dependent DFT (TD-DFT) is a common method used to calculate these properties. researchgate.net The calculated values can be compared to those of known NLO materials like urea (B33335) or para-nitroaniline to assess the potential of a new compound. The analysis of the frontier molecular orbitals (HOMO and LUMO) can also provide insight into the ICT character of the molecule, which is strongly related to its NLO response. researchgate.net

NLO PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)95 x 10⁻²⁴ esu
First Hyperpolarizability (β)150 x 10⁻³⁰ esu
HOMO-LUMO Energy Gap (ΔE)4.8 eV

This table contains hypothetical data based on computational NLO studies of similar D-A substituted pyridines for illustrative purposes.

Correlative Studies between Theoretical Predictions and Experimental Data

The comprehensive analysis of this compound through the integration of computational chemistry and experimental techniques provides a powerful approach to understanding its structural, electronic, and spectroscopic properties. Such correlative studies are crucial for validating theoretical models and providing deeper insights into the molecule's behavior. While specific, in-depth correlative research exclusively focused on this compound is not extensively available in publicly accessible literature, we can infer the methodologies and expected outcomes based on studies of closely related aminopyridine derivatives. researchgate.netrsc.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular properties. researchgate.netresearchgate.net These theoretical predictions can then be systematically compared with experimental data obtained from various spectroscopic and crystallographic techniques.

Molecular Geometry:

A foundational correlative study involves the comparison of the optimized molecular geometry from theoretical calculations with experimental data from single-crystal X-ray diffraction. For related compounds like 6-Methylpyridin-3-amine, crystallographic data provides precise bond lengths and angles. researchgate.net Theoretical calculations using DFT with an appropriate basis set, such as 6-311G(d,p), would be expected to reproduce these experimental values with a high degree of accuracy. researchgate.net

A hypothetical comparison for this compound would involve generating the optimized structure using DFT and comparing key geometric parameters with experimental X-ray data.

Table 1: Hypothetical Correlative Analysis of Geometric Parameters for this compound

ParameterTheoretical (DFT/B3LYP/6-311G(d,p))Experimental (X-ray Diffraction)
Bond Lengths (Å)
C2-N3ValueValue
C6-C(methyl)ValueValue
C2-O(ethoxy)ValueValue
**Bond Angles (°) **
N1-C2-N3ValueValue
C5-C6-C(methyl)ValueValue
Dihedral Angles (°)
C4-C3-N3-HValueValue
C3-C2-O-C(ethyl)ValueValue

Note: The values in this table are hypothetical and serve as an example of how a correlative study would be presented. Actual data is dependent on dedicated experimental and computational research.

Discrepancies between the theoretical and experimental values can often be attributed to intermolecular interactions in the crystal lattice, which are not always fully accounted for in gas-phase theoretical calculations. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman):

Another powerful area for correlative studies is vibrational spectroscopy. The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies are then compared with the experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. mdpi.com

For instance, the characteristic vibrational modes for the amine (N-H stretching, bending), methyl (C-H stretching, bending), and ethoxy (C-O stretching) groups, as well as the pyridine ring vibrations, can be assigned based on the theoretical calculations. mdpi.com

Table 2: Illustrative Correlative Vibrational Frequency Data for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H) stretchValueValueAmine N-H symmetric stretch
ν(N-H) stretchValueValueAmine N-H asymmetric stretch
ν(C-H) stretchValueValueMethyl C-H stretch
ν(C=N) stretchValueValuePyridine ring stretch
ν(C-O) stretchValueValueEthoxy C-O-C stretch

Note: This table is a representative example. The accuracy of the correlation depends on the level of theory and the experimental conditions.

Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Correlative studies also extend to NMR spectroscopy. The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculated shifts can then be compared with the experimental NMR spectra. chemicalbook.com

Such comparisons aid in the definitive assignment of signals in the experimental spectra, especially for complex molecules. The correlation between the calculated and experimental chemical shifts is typically linear and strong, providing confidence in both the theoretical model and the experimental assignments. chemicalbook.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of the amine and the potential for further functionalization of the pyridine (B92270) ring make 2-Ethoxy-6-methylpyridin-3-amine a sought-after intermediate in the synthesis of complex organic molecules. Its structural framework serves as a robust scaffold upon which intricate molecular architectures can be constructed.

This compound is a key intermediate in the synthesis of a variety of more complex heterocyclic systems, particularly those with applications in medicinal chemistry. The amine group provides a reactive handle for a range of chemical transformations, including amide bond formation, which is fundamental to the construction of many biologically active molecules.

A notable application of this compound is in the synthesis of substituted azetidine (B1206935) derivatives that act as LPA1 receptor antagonists. For instance, in the synthesis of N-(2-ethoxy-6-methylpyridin-3-yl)-3-(2-isopropylphenyl)-1-sulfamoylazetidine-3-carboxamide, the amine group of this compound is reacted to form a crucial amide linkage. sigmaaldrich.com The general synthetic route to obtain this compound itself involves the reaction of 2-fluoro-6-methyl-3-nitropyridine (B99400) with ethanol (B145695), followed by reduction of the nitro group to the desired amine. sigmaaldrich.com

The following table outlines the key reactants in the initial synthesis of the building block:

ReactantRole
2-fluoro-6-methyl-3-nitropyridineStarting material containing the core pyridine structure.
EthanolSource of the ethoxy group.
Reducing AgentConverts the nitro group to an amine group.

This strategic synthesis allows for the precise installation of the ethoxy and amine groups, which are pivotal for subsequent reactions.

The utility of this compound extends to its role as a scaffold for building complex molecular architectures. Its pyridine core can be further elaborated, and the existing functional groups can be modified to create libraries of compounds for various screening purposes. The presence of the methyl and ethoxy groups also influences the solubility and metabolic stability of the final compounds, which are important considerations in drug design.

The integration of this aminopyridine derivative into larger molecules has been demonstrated in the development of potential therapeutics for fibrotic diseases. sigmaaldrich.com The ability to readily incorporate this fragment allows for systematic modifications of the final compound's properties, aiding in the optimization of its biological activity.

Contributions to Emerging Materials

While the primary documented applications of this compound are in organic synthesis for pharmaceutical purposes, its inherent structural features suggest potential applications in materials science. The aminopyridine core is known to participate in self-assembly and can be a component of materials with interesting electronic and optical properties.

The amine and the nitrogen atom of the pyridine ring in this compound are capable of forming hydrogen bonds. This makes the molecule a potential building block for supramolecular assemblies. In such assemblies, molecules are organized into well-defined structures through non-covalent interactions.

While specific studies on the self-assembly of this compound are not extensively documented, the behavior of related aminopyridine compounds provides a strong indication of its potential. For example, 4-aminopyridine (B3432731) has been shown to form self-assembled monolayers that can act as nucleation-inducing layers for the growth of thin metal films. bldpharm.com The amine and pyridine nitrogens in these molecules play a crucial role in binding to substrates and directing the assembly process. bldpharm.com It is conceivable that this compound could be utilized in a similar fashion to create functional surfaces and interfaces.

The following table summarizes the potential non-covalent interactions involving this compound that could drive self-assembly:

Interaction TypeParticipating GroupsPotential Outcome
Hydrogen BondingAmine group (donor), Pyridine nitrogen (acceptor)Formation of chains, sheets, or other ordered structures.
π-π StackingPyridine ringStabilization of layered assemblies.
van der Waals ForcesEthoxy and methyl groupsInfluence on packing and solubility of assemblies.

The electronic properties of the pyridine ring can be tuned by the introduction of various substituents. The presence of both an electron-donating amine group and an electron-donating ethoxy group in this compound influences the electron density of the pyridine ring, which in turn can affect its optical and electronic properties.

Derivatives of this compound could potentially be explored for applications in organic electronics. For instance, by modifying the structure to enhance conjugation or by incorporating it into larger polymeric systems, it might be possible to create materials with specific light-absorbing or emitting properties. The field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often relies on molecules with tunable electronic energy levels, a feature that could potentially be engineered into derivatives of this compound.

Further research into the synthesis and characterization of polymers and oligomers containing the this compound moiety would be necessary to fully explore this potential.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

The future synthesis of 2-Ethoxy-6-methylpyridin-3-amine is poised for significant advancements, moving beyond traditional methods to embrace more efficient and sustainable strategies. Current literature on closely related aminopyridine derivatives suggests several promising avenues for exploration.

One key area of future development will likely involve multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov The development of an MCR for this compound could involve the strategic combination of simpler, readily available precursors in a one-pot synthesis, potentially catalyzed by transition metals. nih.gov

Another promising direction is the application of C-H functionalization techniques. rsc.org This modern synthetic approach allows for the direct conversion of carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials. rsc.org Research could focus on developing catalytic systems, perhaps using palladium or nickel, that can selectively introduce the ethoxy and amino groups onto a 6-methylpyridine core.

Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields and purity. The table below outlines potential synthetic strategies that could be the focus of future research.

Synthetic Strategy Potential Advantages Potential Challenges Relevant Precursors
Multicomponent ReactionHigh efficiency, atom economy, reduced wasteFinding suitable reaction partners and catalystsSimple pyridines, amines, and ethanol (B145695) sources
C-H FunctionalizationDirect synthesis, fewer stepsAchieving high regioselectivity6-methylpyridine
Flow ChemistryPrecise control, scalability, improved safetyInitial setup costs, optimization of flow parametersVarious starting materials depending on the chosen route
Traditional SynthesisWell-established principlesOften multi-step, lower overall yieldSubstituted pyridines requiring functional group interconversion

In-Depth Probing of Reaction Mechanisms and Catalytic Cycles

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and exploring its chemical behavior. Future research in this area will likely employ a combination of experimental and computational techniques.

One of the primary mechanisms to investigate is nucleophilic aromatic substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com This type of reaction is common for electron-deficient aromatic rings like pyridine (B92270), where a nucleophile displaces a leaving group. wikipedia.orgmasterorganicchemistry.com Mechanistic studies could involve kinetic experiments to determine rate laws and the influence of substituents on reaction rates. The identification of intermediates, such as the Meisenheimer complex, would provide strong evidence for an SNAr pathway. masterorganicchemistry.com

The role of catalysts in the synthesis of this compound also warrants detailed investigation. For instance, if transition metal-catalyzed cross-coupling reactions are employed, understanding the catalytic cycle is paramount. This would involve identifying the active catalytic species, and elucidating the individual steps of oxidative addition, transmetalation, and reductive elimination.

Modern analytical techniques such as in-situ spectroscopy can provide real-time monitoring of reactions, offering valuable insights into the formation and consumption of intermediates. scitechdaily.com

Innovative Applications in Interdisciplinary Scientific Domains

While specific applications for this compound have not yet been established, the broader class of aminopyridine derivatives has shown significant utility in various fields, suggesting a range of potential innovative applications for this compound.

In medicinal chemistry , aminopyridines are a common scaffold in a multitude of therapeutic agents, including treatments for neurological disorders and certain types of cancer. rsc.org The specific substitution pattern of this compound could impart novel pharmacological properties. Future research could involve screening this compound for activity against a range of biological targets, such as kinases and G-protein coupled receptors. The ethoxy group may enhance solubility and cell permeability, potentially improving pharmacokinetic profiles.

In materials science , pyridine-containing molecules are utilized in the development of polymers, coatings, and organic light-emitting diodes (OLEDs). The functional groups on this compound make it a candidate for incorporation into novel materials with tailored electronic or optical properties.

In agrochemicals , substituted pyridines are found in a number of herbicides and pesticides. chemimpex.com The unique structure of this compound could be explored for the development of new, more selective and environmentally benign crop protection agents.

Finally, in catalysis , aminopyridines can act as ligands for transition metals, influencing the reactivity and selectivity of catalytic transformations. acs.org Future work could explore the use of this compound as a ligand in various catalytic reactions.

Potential Application Area Rationale Key Research Questions
Medicinal ChemistryAminopyridine scaffold is a known pharmacophore. rsc.orgWhat are the biological targets and therapeutic potential?
Materials SciencePyridine derivatives are used in functional materials. chemimpex.comCan it be incorporated into polymers or electronic materials?
AgrochemicalsSubstituted pyridines are used as pesticides and herbicides. chemimpex.comDoes it exhibit any useful herbicidal or pesticidal activity?
CatalysisAminopyridines can serve as ligands for metal catalysts. acs.orgHow does it perform as a ligand in catalytic reactions?

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry offers a powerful tool for accelerating research and gaining a deeper understanding of molecular properties and reactivity, and its application to this compound is a promising future direction.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties for this molecule, including its geometry, electronic structure, and spectroscopic characteristics. nih.gov Such calculations can also be used to model reaction pathways and determine the energies of transition states and intermediates, providing valuable insights into reaction mechanisms. researchgate.net

Molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, helping to prioritize experimental screening efforts in drug discovery. nih.gov By modeling the interactions between the compound and the active site of a protein, researchers can gain a better understanding of its potential biological activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be undertaken once a sufficient amount of experimental data becomes available. QSAR models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

The development of accurate computational models for this compound will not only guide experimental work but also contribute to a more fundamental understanding of the structure-property relationships in this class of compounds.

Computational Method Predicted Properties/Applications Potential Impact on Research
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energeticsGuidance for synthesis and mechanistic studies
Molecular DockingBinding affinity to biological targetsPrioritization of compounds for experimental screening
QSARPrediction of biological activityDesign of more potent analogues
Molecular Dynamics (MD)Conformational analysis, solvation effectsUnderstanding behavior in biological environments

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are optimal for confirming the molecular structure of 2-Ethoxy-6-methylpyridin-3-amine?

  • Methodology :

  • X-ray crystallography : Use SHELXL or SHELXTL for refinement of single-crystal data to resolve bond lengths, angles, and hydrogen bonding patterns. Intramolecular interactions (e.g., O–H⋯N hydrogen bonds) can be identified via crystallographic software .
  • NMR spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the ethoxy group’s protons resonate near δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected for C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}: 152.0949 g/mol).

Q. How can synthetic routes to this compound be optimized for higher yields?

  • Methodology :

  • Catalytic hydrogenation : Adapt protocols from analogous pyridin-3-amine syntheses, such as hydrogenating nitro precursors using Pd/C in methanol (60–80°C, 10–20 bar H2_2). Monitor reaction progress via TLC .
  • Schiff base intermediates : React 2-hydroxy-3-ethoxybenzaldehyde with methylamine, followed by reduction (NaBH4_4 or LiAlH4_4) to stabilize the amine group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted aldehyde.

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The ethoxy group’s electron-donating effect may lower activation energy for substitutions at the pyridine ring’s 2- and 4-positions .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack efficiency. Compare with experimental kinetic data .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodology :

  • Controlled variable analysis : Systematically test reaction parameters (temperature, catalyst loading, solvent polarity) from conflicting studies. For example, yields >100% in suggest incomplete drying; use Karl Fischer titration to verify moisture content .
  • In situ monitoring : Employ ReactIR or HPLC to track intermediate formation and identify side reactions (e.g., over-reduction or oxidation).

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for pharmacological applications?

  • Methodology :

  • Accelerated stability studies : Incubate samples at pH 1–13 (37°C) and analyze degradation via LC-MS. The ethoxy group may hydrolyze under acidic conditions, forming 6-methylpyridin-3-amine as a degradation product .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (TdT_d) to guide storage conditions (e.g., refrigeration if Td<50CT_d < 50^\circ \text{C}) .

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2-Ethoxy-6-methylpyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.